4-(Pyridin-3-ylmethoxy)benzaldehyde
Description
Contextualization within Benzaldehyde (B42025) and Pyridine (B92270) Chemical Scaffolds
The significance of 4-(Pyridin-3-ylmethoxy)benzaldehyde is best understood by considering its constituent parts: the benzaldehyde and pyridine scaffolds. Benzaldehyde, a simple aromatic aldehyde, is a fundamental building block in organic synthesis. Its aldehyde group is highly reactive and participates in a variety of chemical transformations, making it a cornerstone for the synthesis of numerous more complex molecules.
The fusion of these two important scaffolds in this compound, through a flexible ether linkage, creates a molecule with a distinct set of physicochemical properties and a broad potential for further chemical modification. The ether bond provides rotational freedom, allowing the two aromatic rings to adopt various spatial orientations, which can be crucial for binding to biological targets.
Significance as a Versatile Synthetic Intermediate
The primary role of this compound in academic research is that of a versatile synthetic intermediate. Its aldehyde functional group serves as a reactive handle for a multitude of chemical reactions, allowing for the construction of more elaborate molecular architectures.
One of the most common applications of benzaldehyde derivatives is in the synthesis of Schiff bases . These compounds are formed through the condensation reaction of an aldehyde with a primary amine. The resulting imine functional group is itself a valuable synthon and is found in many biologically active molecules. While specific studies on this compound are limited, the general reactivity of the benzaldehyde moiety suggests its utility in forming a wide range of Schiff bases by reacting with various amines.
Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of compounds. These transformations open up further avenues for derivatization and the synthesis of esters, amides, and other functional groups.
The synthesis of this compound itself is not extensively detailed in the literature, but it can be logically approached through established synthetic methodologies. A common method for the formation of the ether linkage would be the Williamson ether synthesis . This reaction would involve the deprotonation of 4-hydroxybenzaldehyde (B117250) to form a phenoxide, which would then act as a nucleophile to displace a leaving group (such as a halide) from 3-(halomethyl)pyridine.
Table 1: Plausible Synthesis of this compound via Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Reagents | Product |
| 4-Hydroxybenzaldehyde | 3-(Chloromethyl)pyridine (B1204626) or 3-(Bromomethyl)pyridine | Base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, Acetonitrile) | This compound |
Overview of Key Research Areas and Methodological Approaches
Research involving structures related to this compound primarily falls within the domain of medicinal chemistry, with a focus on discovering new therapeutic agents. Derivatives of similar pyridinylmethoxy benzaldehyde compounds have been investigated for a range of biological activities. For instance, compounds with this core structure have been explored for their potential as antimicrobial and anticancer agents. The general hypothesis is that the combination of the pyridine and benzaldehyde moieties can lead to compounds that interact with specific biological targets, such as enzymes or receptors, to elicit a therapeutic effect.
The methodological approaches used to study these compounds are standard in the field of drug discovery and development. They typically involve:
Organic Synthesis: The synthesis of a library of derivatives to explore the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.
Spectroscopic Characterization: The use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds.
In Vitro Biological Assays: Screening the compounds for their biological activity against specific targets, such as cancer cell lines or microbial strains.
Computational Modeling: Employing molecular docking and other computational tools to predict how these molecules might bind to their biological targets and to guide the design of new, more potent derivatives.
While direct research on this compound is not abundant, its structural motifs are present in more complex molecules that have been the subject of detailed investigation. For example, derivatives have been incorporated into larger scaffolds to probe their effects on various biological pathways. This underscores the importance of this compound as a foundational building block for the construction of novel and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-3-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLAHUVAOGTVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356087 | |
| Record name | 4-(pyridin-3-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118001-72-2 | |
| Record name | 4-(3-Pyridinylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118001-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(pyridin-3-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4-(Pyridin-3-ylmethoxy)benzaldehyde
The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a primary example.
Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of synthesizing this compound, this SN2 reaction involves an alkoxide reacting with an alkyl halide. libretexts.orgmasterorganicchemistry.com The general principle involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide, displacing the halide and forming an ether. youtube.com
For the synthesis of this compound, the key precursors are 4-hydroxybenzaldehyde (B117250) and 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. The reaction proceeds by forming the sodium salt of 4-hydroxybenzaldehyde (an alkoxide), which then acts as a nucleophile, attacking the electrophilic carbon of the 3-(halomethyl)pyridine.
Reaction Conditions and Optimizations for Yield Enhancement
The efficiency of the Williamson ether synthesis for this compound is influenced by several factors, including the choice of base, solvent, and reaction temperature.
Base: A strong base is required to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde. Common bases used include sodium hydride (NaH) and potassium carbonate (K2CO3). masterorganicchemistry.com Sodium hydride is particularly effective as it leads to an irreversible deprotonation, driving the reaction forward. youtube.com
Solvent: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed as they can dissolve the reactants and facilitate the SN2 reaction. libretexts.orgmasterorganicchemistry.com The parent alcohol of the alkoxide can also be used as a solvent. masterorganicchemistry.com
Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
To enhance the yield, it is important to use a primary alkyl halide, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions, which would reduce the yield of the desired ether. masterorganicchemistry.com Careful control of the reaction temperature and the slow addition of the alkyl halide can also help to minimize side reactions.
Table 1: Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that effectively deprotonates the phenol. |
| Potassium Carbonate (K2CO3) | A weaker, but effective and less hazardous base. | |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, good for SN2 reactions. |
| Dimethyl Sulfoxide (DMSO) | Another suitable polar aprotic solvent. | |
| Temperature | Elevated | Increases reaction rate. |
| Alkyl Halide | Primary | Minimizes competing elimination reactions. |
Advanced Synthetic Strategies
While the Williamson ether synthesis is a reliable method, researchers are continually exploring more advanced strategies to improve efficiency, reduce waste, and facilitate large-scale production.
Considerations for Scalability in Industrial Synthesis
For industrial-scale production of this compound, several factors must be considered to ensure a safe, cost-effective, and environmentally friendly process.
Raw Material Cost and Availability: The starting materials, 4-hydroxybenzaldehyde and a suitable 3-pyridyl methyl halide, should be readily available and affordable. google.com
Process Safety: The use of hazardous reagents like sodium hydride requires careful handling and engineering controls to manage risks on a large scale. Alternative, less hazardous bases may be preferred.
Reaction Efficiency and Throughput: Optimizing reaction conditions to maximize yield and minimize reaction time is crucial for high throughput. Continuous flow reactors could offer advantages over traditional batch processing in terms of heat and mass transfer, leading to better control and potentially higher yields.
Purification: Developing an efficient and scalable purification method, such as crystallization, is essential to obtain the product in high purity. google.com
Waste Management: The process should be designed to minimize waste generation. This can be achieved through high-yield reactions and the recycling of solvents and catalysts where possible.
Precursors and Derivatization Building Blocks
The primary precursors for the synthesis of this compound via the Williamson ether synthesis are:
4-Hydroxybenzaldehyde: This provides the benzaldehyde (B42025) core and the phenolic hydroxyl group that is converted into the ether linkage.
3-(Chloromethyl)pyridine or 3-(Bromomethyl)pyridine: This reagent provides the pyridin-3-ylmethoxy moiety. The choice between the chloride and bromide depends on reactivity and cost, with the bromide generally being more reactive.
This compound itself serves as a versatile building block for the synthesis of more complex molecules. The aldehyde functional group can undergo a variety of transformations, including:
Oxidation: To form the corresponding carboxylic acid.
Reduction: To form the corresponding alcohol.
Reductive Amination: To form various substituted amines.
Wittig Reaction: To form alkenes.
Aldol (B89426) and Knoevenagel Condensations: To form α,β-unsaturated carbonyl compounds.
These derivatizations allow for the incorporation of the 4-(pyridin-3-ylmethoxy)phenyl group into a wide range of larger molecular architectures, which is of interest in medicinal chemistry and materials science. griffith.edu.aunih.gov
Chemical Reactivity and Mechanistic Investigations
Reactions of the Pyridine (B92270) Moiety
The pyridine ring within 4-(Pyridin-3-ylmethoxy)benzaldehyde also possesses distinct reactivity, primarily influenced by the electron-withdrawing nature of the nitrogen atom. This makes the ring electron-deficient compared to benzene (B151609).
Electrophilic Aromatic Substitution : The pyridine ring is generally deactivated towards electrophilic substitution. Reactions like nitration, sulfonation, and halogenation require harsh conditions. quimicaorganica.org When substitution does occur, it is directed to the C-3 and C-5 positions, as the intermediates for attack at C-2, C-4, and C-6 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgnih.gov
Nucleophilic Aromatic Substitution : Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. nih.govresearchgate.net
Reactions at the Nitrogen Atom : The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can react with alkyl halides in a Menshutkin reaction to form quaternary pyridinium (B92312) salts. It can also be oxidized to form a pyridine N-oxide. nih.gov
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating pyridylmethoxy group (-OCH₂Py). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the para position is already occupied by the aldehyde group. The aldehyde group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position relative to itself.
The directing effects of the activating ether linkage are generally stronger than the deactivating aldehyde group. Consequently, electrophilic substitution is expected to occur at the positions ortho to the pyridylmethoxy group (C3 and C5). While specific studies on the electrophilic substitution of this exact compound are not extensively detailed in the literature, the reactivity can be predicted based on established principles of organic chemistry. For instance, related structures are known to undergo such substitutions. googleapis.comsmolecule.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(pyridin-3-ylmethoxy)benzaldehyde |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(pyridin-3-ylmethoxy)benzaldehyde |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-(pyridin-3-ylmethoxy)benzaldehyde |
Rearrangement Reactions Involving Derivatives (e.g., Beckmann Rearrangement of Oximes)
Derivatives of this compound can undergo significant rearrangement reactions, a prime example being the Beckmann rearrangement of its oxime.
First, the aldehyde is converted to its corresponding oxime, this compound oxime. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a mild base like sodium bicarbonate. mdpi.com
The resulting aldoxime can then undergo a Beckmann rearrangement when treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other activating reagents. wikipedia.orgcsbsju.edu In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. For an aldoxime, this involves a hydride shift. masterorganicchemistry.com The rearrangement of an oxime derived from an aldehyde results in the formation of a nitrile. masterorganicchemistry.com Thus, the Beckmann rearrangement of this compound oxime is expected to yield 4-(pyridin-3-ylmethoxy)benzonitrile.
The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). csbsju.edu This is followed by a concerted 1,2-shift of the hydrogen atom from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of a water molecule. csbsju.edumasterorganicchemistry.com
Table 2: Synthesis and Rearrangement of this compound Oxime
| Step | Reactant | Reagents | Product |
| 1. Oxime Formation | This compound | NH₂OH·HCl, NaHCO₃ | This compound oxime |
| 2. Beckmann Rearrangement | This compound oxime | H₂SO₄ (or other acid catalyst) | 4-(Pyridin-3-ylmethoxy)benzonitrile |
Mechanistic Studies of Select Chemical Transformations
While specific, in-depth mechanistic studies for many reactions of this compound are not widely published, the mechanisms can be inferred from its role as a versatile intermediate in multi-step syntheses. mdpi.comnih.gov A fundamental reaction of the aldehyde group is the Knoevenagel condensation.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or dimedone) in the presence of a basic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov
The proposed mechanism proceeds as follows nih.gov:
Enolate Formation : The basic catalyst removes a proton from the active methylene compound, creating a highly nucleophilic enolate.
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.
Protonation : The intermediate is protonated, typically by the conjugate acid of the catalyst, to form an aldol-type addition product.
Dehydration : Under the reaction conditions, this aldol (B89426) adduct readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product.
This condensation is a key step in the synthesis of more complex molecules, including various heterocyclic compounds and biologically active agents. nih.gov
Table 3: Mechanistic Steps of the Knoevenagel Condensation
| Step | Description | Intermediate/Product |
| 1 | Base abstracts a proton from the active methylene compound (e.g., Malononitrile). | Carbanion/Enolate |
| 2 | Nucleophilic carbanion attacks the aldehyde's carbonyl carbon. | Tetrahedral alkoxide intermediate |
| 3 | The alkoxide is protonated. | Aldol addition product |
| 4 | Elimination of water (dehydration). | α,β-unsaturated product |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis Methodologies
Spectroscopy is fundamental to the characterization of 4-(Pyridin-3-ylmethoxy)benzaldehyde, offering detailed insights into its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the covalent structure of this compound in solution. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a complete structural map can be assembled.
In the ¹H NMR spectrum, the aldehydic proton is the most deshielded, appearing as a distinct singlet at approximately 9.9-10.0 ppm. The protons on the benzaldehyde (B42025) ring appear as two distinct doublets in the aromatic region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) system. The protons of the pyridine (B92270) ring are observed further downfield, typically between 7.3 and 8.8 ppm, with the proton at the C2 position of the pyridine ring often being the most deshielded. A key structural indicator is the singlet corresponding to the methylene (B1212753) (-CH₂-) bridge protons, which typically resonates around 5.2 ppm, confirming the ether linkage between the two aromatic rings. rsc.org
The ¹³C NMR spectrum provides complementary information. The aldehydic carbon (C=O) gives a signal in the highly deshielded region of 190-192 ppm. The carbon atoms of the two aromatic rings produce a series of signals between approximately 110 and 165 ppm. The methylene bridge carbon (-CH₂-) signal is typically found around 68-70 ppm.
While specific 2D NMR data like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not extensively published, they would be instrumental in definitively assigning each proton and carbon signal. A COSY spectrum would confirm the coupling between adjacent protons on both the pyridine and benzaldehyde rings, while an HSQC spectrum would link each proton directly to its attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table provides predicted NMR data based on the analysis of similar compounds and general chemical shift principles.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.95 (s, 1H) | 191.5 |
| Benzaldehyde Ring (ortho to -CHO) | 7.90 (d, 2H) | 130.2 |
| Benzaldehyde Ring (ortho to -O-CH₂-) | 7.15 (d, 2H) | 115.0 |
| Methylene Bridge (-O-CH₂-) | 5.20 (s, 2H) | 69.0 |
| Pyridine Ring (H2) | 8.75 (s) | 149.5 |
| Pyridine Ring (H4) | 7.85 (d) | 135.5 |
| Pyridine Ring (H5) | 7.40 (dd) | 123.8 |
| Pyridine Ring (H6) | 8.60 (d) | 149.0 |
| Quaternary Carbon (C-O) | - | 163.5 |
| Quaternary Carbon (C-CHO) | - | 132.0 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the various bond vibrations within the molecule, providing a characteristic "fingerprint" based on its functional groups. frontiersin.org
The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1700-1705 cm⁻¹. indexcopernicus.com The conjugation of the aldehyde to the benzene ring slightly lowers this frequency compared to a non-conjugated aldehyde. indexcopernicus.com Another diagnostic feature for the aldehyde is the appearance of two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the ether linkage is confirmed by a strong C-O-C asymmetric stretching vibration, which appears in the 1250-1200 cm⁻¹ region. Aromatic C=C ring stretching vibrations are observed in the 1600-1450 cm⁻¹ range, while aromatic C-H bending vibrations cause signals in the fingerprint region below 900 cm⁻¹.
Table 2: Key Vibrational Frequencies for this compound This interactive table summarizes the principal IR and Raman bands expected for the compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch (Aldehyde) | -CHO | ~2820, ~2720 | Weak-Medium | Weak |
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium | Strong |
| C=O Stretch | Aldehyde | 1705-1700 | Strong | Medium |
| C=C Stretch | Aromatic Rings | 1600-1450 | Medium-Strong | Strong |
| C-O-C Asymmetric Stretch | Ether | 1250-1200 | Strong | Weak |
| C-O-C Symmetric Stretch | Ether | ~1040 | Weak | Medium |
Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. The compound has a molecular formula of C₁₃H₁₁NO₂ and a monoisotopic mass of approximately 213.08 Da. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 213. The fragmentation is typically dominated by cleavage at the most labile bonds. The ether linkage is a primary site for fragmentation. Cleavage of the C-O bond between the methylene group and the benzaldehyde ring would result in a prominent peak at m/z 92, corresponding to the stable pyridin-3-ylmethyl cation ([C₆H₆N]⁺). Another significant fragmentation pathway involves the loss of the formyl radical (-CHO), leading to an M-29 peak at m/z 184. Cleavage of the entire formyl-phenyl group can also occur. As seen with benzaldehyde itself, the loss of a hydrogen atom to give an M-1 peak (m/z 212) corresponding to a stable acylium ion is also a likely event. docbrown.info
Table 3: Predicted Major Mass Spectrometry Fragments for this compound This interactive table outlines the expected primary ions in the mass spectrum.
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 213 | Molecular Ion [M]⁺˙ | [C₁₃H₁₁NO₂]⁺˙ |
| 212 | [M-H]⁺ | [C₁₃H₁₀NO₂]⁺ |
| 184 | [M-CHO]⁺ | [C₁₂H₁₁NO]⁺ |
| 106 | [C₇H₅O₂]⁺ | [4-formylphenoxide radical cation] |
| 92 | [C₆H₆N]⁺ | [pyridin-3-ylmethyl cation] |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods define the molecule's connectivity, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules relative to one another.
Although a specific single-crystal X-ray diffraction study for this compound is not widely published, analysis of closely related structures, such as other substituted benzaldehydes and pyridyl ethers, allows for a robust prediction of its solid-state conformation. sciforum.net
The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. Analysis of these interactions is crucial for understanding the material's properties. Based on studies of analogous compounds, the crystal packing of this compound would be stabilized by a combination of weak hydrogen bonds and π-π stacking. researchgate.netrsc.org
The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Weak C-H···N hydrogen bonds, involving the aldehydic C-H or aromatic C-H groups as donors, are expected to be a significant feature in the crystal packing, linking molecules into chains or sheets. Furthermore, the oxygen atoms of the aldehyde and ether groups can act as acceptors for C-H···O hydrogen bonds.
The two electron-rich aromatic rings (pyridine and benzene) are capable of engaging in π-π stacking interactions. These interactions, which can be either face-to-face or offset (slipped-stack), would play a major role in organizing the molecules into columns within the crystal lattice. The interplay between these directional hydrogen bonds and the more diffuse π-π stacking interactions would ultimately define the three-dimensional supramolecular architecture of the crystal. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular landscape of 4-(Pyridin-3-ylmethoxy)benzaldehyde. These calculations provide a detailed description of the molecule's geometry, electronic orbitals, and potential energy surfaces, which are fundamental to understanding its chemical behavior.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. The molecule possesses several rotatable bonds, including the C-O-C ether linkage and the bonds connecting the aromatic rings to the methoxy (B1213986) bridge. This flexibility gives rise to different conformers.
Conformational analysis, often performed by scanning the potential energy surface through systematic rotation of dihedral angles, is crucial for identifying the global minimum energy structure. sci-hub.seresearchgate.net For molecules with similar ether linkages, such as benzyloxy derivatives, the orientation of the benzyl (B1604629) group relative to the rest of the molecule significantly influences stability. rsc.orguchile.cl In the case of this compound, the key dihedral angles are C(pyridine)-C-O-C and C-O-C-C(benzene).
The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer can be precisely calculated. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography, if available, to validate the computational method. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C(pyridine)-CH2 | 1.510 |
| CH2-O | 1.435 | |
| O-C(benzene) | 1.370 | |
| C(benzene)-C(aldehyde) | 1.485 | |
| C=O(aldehyde) | 1.215 | |
| Bond Angle (°) | C(pyridine)-CH2-O | 108.5 |
| CH2-O-C(benzene) | 118.0 | |
| O-C(benzene)-C(aldehyde) | 124.5 | |
| Dihedral Angle (°) | C(pyridine)-C-O-C | 178.5 |
| C-O-C-C(benzene) | 85.0 |
Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would require specific calculations for this molecule.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich benzaldehyde (B42025) ring and the ether oxygen, while the LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring and the carbonyl group. This distribution is typical for molecules containing both electron-donating and electron-withdrawing moieties. acs.org
The energies of these orbitals and their gap can be used to calculate various quantum chemical descriptors of reactivity, such as ionization potential, electron affinity, chemical hardness, and electrophilicity. researchgate.net
Table 2: Representative Frontier Molecular Orbital Properties
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: These values are illustrative, based on similar aromatic ethers and pyridyl compounds, and serve to exemplify the output of FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them likely sites for protonation and coordination with electrophiles. nih.gov Conversely, the regions around the hydrogen atoms, particularly the aldehydic proton and the hydrogens on the aromatic rings, would exhibit a positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.net The MEP analysis thus provides a clear picture of the molecule's reactivity patterns. researchgate.net
Prediction of Spectroscopic Parameters (e.g., Computed IR and NMR Data)
Quantum chemical calculations can accurately predict various spectroscopic properties, which can be used to interpret and assign experimental spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the analysis of experimental FT-IR spectra. researchgate.netmdpi.com By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov Key vibrational modes for this compound would include the C=O stretching of the aldehyde, C-O-C stretching of the ether, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. nih.govmdpi.com These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to confirm the molecular structure. nih.gov For this compound, the calculations would predict the chemical shifts for each unique proton and carbon atom, reflecting their distinct electronic environments.
Table 3: Exemplary Predicted vs. Experimental Spectroscopic Data
| Data Type | Group | Predicted Value |
| IR Frequency (cm⁻¹) | C=O Stretch | 1705 |
| C-O-C Asymmetric Stretch | 1255 | |
| ¹H NMR Chemical Shift (ppm) | Aldehyde H | 9.95 |
| Methylene (B1212753) (CH₂) H | 5.20 | |
| ¹³C NMR Chemical Shift (ppm) | Carbonyl C | 191.0 |
| Methylene C | 70.0 |
Note: The data presented are representative examples and not specific results for the title compound.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Molecules with significant charge separation, often arising from the interaction of electron-donating and electron-withdrawing groups across a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have applications in optical communications and data storage. The key parameter for NLO activity is the first hyperpolarizability (β₀). nih.gov
Computational methods can be used to calculate the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β₀) of this compound. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde and pyridine moieties suggests that this molecule could possess NLO properties. researchgate.net Theoretical calculations of β₀ can predict whether a compound is a good candidate for NLO applications. nih.gov
Table 4: Illustrative Calculated Non-Linear Optical Properties
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 3.5 |
| Mean Polarizability (α) (a.u.) | 150 |
| First Hyperpolarizability (β₀) (a.u.) | 850 |
Note: These are example values. The magnitude of NLO properties is highly dependent on the specific electronic structure.
Thermodynamic Property Predictions
Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule at different temperatures. nih.gov By performing a vibrational frequency analysis, it is possible to calculate the zero-point vibrational energy (ZPVE) and the thermal corrections to energy, enthalpy, and Gibbs free energy. Standard thermodynamic functions such as heat capacity (C°v), entropy (S°), and enthalpy (H°) can be derived from the vibrational, translational, and rotational contributions calculated from the molecular structure and vibrational frequencies. nih.gov These data are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.
Table 5: Sample Calculated Thermodynamic Properties at 298.15 K
| Property | Calculated Value |
| Zero-Point Vibrational Energy (kcal/mol) | 105.5 |
| Heat Capacity (Cv) (cal/mol·K) | 45.2 |
| Entropy (S) (cal/mol·K) | 102.8 |
| Enthalpy (H) (kcal/mol) | 10.5 |
Note: These values are for illustrative purposes and would be derived from the computed vibrational frequencies of the molecule.
Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives
Rational Design and Synthesis of Functionalized Analogs
The synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde and its derivatives typically involves a nucleophilic substitution reaction. mdpi.com For instance, the reaction of p-hydroxybenzaldehyde with various alkyl halides in the presence of a base like potassium carbonate is a common synthetic route. mdpi.comnih.gov This straightforward approach allows for the introduction of diverse functionalities. mdpi.comnih.gov
The benzaldehyde (B42025) ring is a key area for modification to enhance biological activity. Studies have shown that introducing substituents to this ring can significantly impact the compound's properties. For example, the addition of a methoxy (B1213986) group at the 3-position of the benzaldehyde ring has been explored. This modification can influence the molecule's interaction with biological targets.
In the context of developing treatments for sickle cell disease, researchers have investigated the impact of the methoxy group's position on the benzaldehyde ring. nih.gov By synthesizing analogs with the methoxy group at different positions, they aimed to optimize the compound's ability to interact with hemoglobin and prevent sickling. nih.gov
Furthermore, the aldehyde group itself can be a site for chemical transformation. For instance, it can undergo a Knoevenagel condensation reaction with oxindole (B195798) derivatives to produce more complex molecules with potential anticancer activity. mdpi.comnih.gov
The pyridine (B92270) ring is another critical component for structural modification. The position of the nitrogen atom within the pyridine ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) has been shown to be a key determinant of biological activity. nih.gov Studies on sickle cell disease have demonstrated that altering the nitrogen's position affects the compound's potency and metabolic stability. nih.gov
In the development of kinase inhibitors, the pyridine moiety can act as an allosteric binding group. mdpi.comnih.gov Hybridization of a 3-pyridyl moiety with other chemical scaffolds, such as 6-chloro-oxindole, has resulted in compounds with potent cytotoxic effects against certain cancer cell lines. mdpi.com
Investigation of Positional Isomerism and its Impact on Reactivity and Biological Interactions
The spatial arrangement of the pyridine ring relative to the benzaldehyde, known as positional isomerism, significantly influences the molecule's properties. For example, the position of the nitrogen atom in the pyridine ring can affect the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets. nih.gov In the context of sickle cell disease, the ortho-position of the pyridinylmethoxy group relative to the aldehyde was found to be important for interaction with the F-helix of hemoglobin. nih.gov
Development of Chemical Libraries for High-Throughput Screening
To efficiently explore the therapeutic potential of this compound derivatives, researchers often create chemical libraries. openaccessjournals.com These libraries consist of a diverse collection of related compounds with systematic variations in their structure. openaccessjournals.comstanford.edu By employing high-throughput screening (HTS), these libraries can be rapidly tested against a wide range of biological targets to identify promising lead compounds for further development. openaccessjournals.com For instance, a library of oxindole-based pyridyl derivatives was screened against a panel of 60 human cancer cell lines to identify compounds with significant growth inhibitory activity. mdpi.comnih.gov
Table 1: Representative Derivatives of this compound and their Yields
| Compound Name | Starting Materials | Synthetic Method | Yield (%) | Reference |
| This compound | p-Hydroxybenzaldehyde, 3-(chloromethyl)pyridine (B1204626) | SN2 Substitution | 53 | mdpi.comnih.gov |
| 4-(Pyridin-2-ylmethoxy)benzaldehyde | p-Hydroxybenzaldehyde, 2-(chloromethyl)pyridine | SN2 Substitution | 53 | mdpi.com |
| 4-(Pyridin-4-ylmethoxy)benzaldehyde | p-Hydroxybenzaldehyde, 4-(chloromethyl)pyridine | SN2 Substitution | 53 | mdpi.comnih.gov |
| 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde | 3-Methoxybenzaldehyde, 4-pyridinemethanol | Etherification | Not specified |
This table is for illustrative purposes and may not be exhaustive.
In Vitro Studies on Molecular Target Interactions (e.g., Kinase Inhibition)
Derivatives of this compound have been investigated for their ability to inhibit specific molecular targets, such as protein kinases. mdpi.comnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov
One study focused on the development of oxindole-based derivatives as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in leukemia. mdpi.comnih.gov A particular compound, 5l , which incorporates a 3-pyridyl moiety, demonstrated significant inhibitory activity against FLT3 with an IC50 value of 36.21 nM. mdpi.com This compound also showed broad antiproliferative activity against a panel of leukemia cell lines. nih.gov
Table 2: In Vitro Kinase Inhibitory Activity of a this compound Derivative
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5l | FLT3 | 36.21 ± 1.07 | mdpi.com |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
These in vitro studies provide valuable insights into the mechanism of action of these compounds and highlight their potential as targeted therapies.
Advanced Research Applications and Future Perspectives
Role as a Chemical Scaffold in the Synthesis of Complex Organic Molecules
4-(Pyridin-3-ylmethoxy)benzaldehyde serves as a crucial intermediate and structural scaffold in the assembly of more complex organic molecules, particularly those with potential biological activity. bldpharm.com Its aldehyde functionality readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for diverse molecular architectures.
One notable application is in the Knoevenagel condensation reaction. For instance, it has been utilized in the synthesis of novel oxindole-based derivatives. google.com In this type of reaction, the aldehyde group of this compound reacts with a compound containing an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond and a more complex molecular framework. google.com
Furthermore, the inherent structural motifs of this compound—the pyridine (B92270) ring and the benzaldehyde (B42025) core—are common features in many pharmacologically active agents. Researchers are exploring the use of such aldehyde-containing building blocks in multicomponent reactions, which allow for the rapid construction of diverse and complex "drug-like" molecules from simple and readily available starting materials. nih.govgoogle.com The ability to introduce the pyridin-3-ylmethoxy benzaldehyde scaffold into larger molecules opens up avenues for creating extensive libraries of compounds for high-throughput screening in drug discovery programs. google.com
Applications in Material Science Research
The structural characteristics of this compound make it a promising candidate for the development of new materials with tailored properties. Its ability to act as a ligand for metal ions is central to its application in this field.
Precursors for Polymer Synthesis
While direct polymerization of this compound is not a primary focus, its derivatives are instrumental in the synthesis of coordination polymers. These are a class of polymers where metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. The functional groups on the benzaldehyde can be modified, for example, by oxidation of the aldehyde to a carboxylic acid, to create ligands that can then be polymerized with metal ions. This approach allows for the systematic construction of polymeric materials with diverse topologies and functionalities.
Components in the Formation of Coordination Compounds
The pyridine nitrogen atom and the oxygen atom of the aldehyde or a derived carboxylate group in this compound and its derivatives can act as coordination sites for metal ions. This has been exploited in the synthesis of a variety of coordination compounds, including metal-organic frameworks (MOFs).
For example, ligands that are structurally analogous to this compound, such as 1,4-bis(pyridine-3-ylmethoxy)benzene and 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, have been successfully used to construct coordination polymers with various metal centers like zinc(II), manganese(II), cobalt(II), nickel(II), and copper(II). researchgate.netmdpi.com Similarly, the related ligand 4-(pyridin-4-ylmethoxy)benzoic acid has been employed to synthesize a three-dimensional coordination polymer with zinc(II), which exhibits an 8-fold interpenetrating diamondoid framework. researchgate.net The specific geometry and connectivity of the resulting coordination polymers are influenced by the choice of the metal ion and the reaction conditions. researchgate.net
Table 1: Examples of Coordination Polymers from Related Ligands
| Ligand | Metal Ion(s) | Resulting Structure | Reference |
|---|---|---|---|
| 1,4-bis(pyridine-3-ylmethoxy)benzene | Zn(II) | 1D chain, 2D bilayer, 3D framework | researchgate.net |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 2D layers, 3D MOF | mdpi.com |
| 4-(pyridin-4-ylmethoxy)benzoic acid | Zn(II) | 3D 8-fold interpenetrating diamondoid framework | researchgate.net |
| 3,5-bis(4-pyridylmethoxy)benzoic acid | Ca(II) | 1D chained coordination polymer | researchgate.netresearchgate.net |
Development of Optoelectronic Materials
There is growing interest in using compounds like this compound for the development of materials with specific optical and electronic properties. Highly functionalized heterocyclic scaffolds, which can be synthesized from such precursors, are important components in optoelectronic materials. researchgate.net
The luminescence properties of coordination polymers are a key area of investigation. For instance, a cadmium(II) 3D coordination polymer synthesized from a ligand derived from the positional isomer 3-(pyridine-4-yl)benzaldehyde exhibits notable luminescence. researchgate.net The orientation of the pyridyl group within π-conjugated polymers has been shown to significantly influence their optoelectronic properties, suggesting that the specific isomeric structure of this compound could be used to fine-tune the characteristics of such materials. mdpi.com Furthermore, luminescent coordination polymers based on related ligands have been explored for their potential in sensing applications, such as the detection of pollutants like benzaldehyde and nitrobenzene. rsc.org
Catalytic Applications of this compound-Derived Ligands and Complexes
The ability of this compound and its derivatives to form stable complexes with transition metals opens the door to their use in catalysis. The design of the ligand can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity. oapi.intgoogle.com
Research has shown that coordination polymers constructed from ligands structurally related to this compound can exhibit significant catalytic activity. For example, a copper(II)-based 3D metal-organic framework derived from a pyridine-dicarboxylate linker has demonstrated high efficiency and recyclability as a catalyst in the Knoevenagel condensation of benzaldehyde with propanedinitrile. mdpi.com In another study, a calcium(II) coordination polymer was shown to catalyze the A³ coupling reaction of benzaldehyde, phenylacetylene, and piperidine (B6355638) to produce propargylamine. researchgate.net A different calcium(II) complex has also been reported to be an efficient catalyst for the oxidation of benzylic alcohol to benzaldehyde. mdpi.com These examples highlight the potential of designing catalysts for various organic transformations based on metal complexes of ligands derived from this compound.
Investigation as an Allosteric Modulator of Biomolecular Function (e.g., Hemoglobin)
A significant area of research for this compound and its derivatives is their role as allosteric modulators of proteins, with a particular focus on hemoglobin. mdpi.comnih.gov Allosteric modulators bind to a site on a protein other than the active site, inducing a conformational change that alters the protein's activity.
Substituted benzaldehydes, including pyridyl derivatives, have been extensively investigated as potential therapeutic agents for sickle cell disease. researchgate.netnih.gov In this inherited blood disorder, hemoglobin S (HbS) polymerizes in its deoxygenated state, leading to the characteristic sickling of red blood cells. Aromatic aldehydes can stabilize the high-oxygen-affinity R-state of hemoglobin, thereby inhibiting HbS polymerization. researchgate.net
The mechanism of action involves the formation of a reversible covalent bond, a Schiff base, between the aldehyde group of the modulator and the N-terminal valine residue of the α-globin chains of hemoglobin. researchgate.net This interaction alters the allosteric equilibrium of hemoglobin, increasing its affinity for oxygen and preventing the sickling process. researchgate.net Voxelotor, an approved drug for sickle cell disease, is a testament to the success of this therapeutic strategy and is itself a substituted benzaldehyde derivative. researchgate.net The exploration of compounds like this compound continues in the search for new and improved allosteric modulators of hemoglobin with potential applications in treating hemoglobinopathies. mdpi.comnih.gov
Emerging Research Horizons for this compound: A Nexus of Interdisciplinary Innovation
The versatile chemical scaffold of this compound is proving to be a fertile ground for scientific exploration, branching into diverse and interconnected fields of research. Its unique structural components—a reactive aldehyde group, a flexible ether linkage, and a nitrogen-containing pyridine ring—are being leveraged to create novel molecules with significant potential in medicine, materials science, and beyond.
The scientific community's growing interest in this compound stems from its utility as a foundational building block in organic synthesis. calpaclab.combldpharm.com This compound serves as a crucial intermediate in the creation of more complex molecules, including Schiff bases and coordination complexes, which are under investigation for a wide array of applications.
Pioneering Paths in Medicinal Chemistry
In the realm of medicinal chemistry, this compound is a key player in the design of innovative therapeutic agents. Researchers are actively exploring its derivatives for their potential to combat a range of diseases.
One of the most promising avenues of research is in the development of novel anticancer agents. mdpi.com The compound's framework is being incorporated into larger molecules designed to inhibit specific enzymes and proteins that play a critical role in cancer cell proliferation. For instance, it has been used as a scaffold to create dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), both of which are implicated in various cancers. mdpi.com The pyridine and benzaldehyde moieties can be strategically modified to enhance interactions with target proteins, a key aspect of structure-based drug design.
Furthermore, derivatives of this compound are being investigated as antisickling agents for the treatment of sickle cell disease. nih.govresearchgate.net These compounds are designed to bind to hemoglobin, increasing its affinity for oxygen and thereby reducing the sickling of red blood cells. researchgate.net This research highlights the potential of this chemical scaffold to address genetic disorders at a molecular level.
The antimicrobial potential of compounds derived from this compound is another active area of investigation. Its structural features are being harnessed to develop new antibacterial and antifungal agents, offering potential solutions to the growing problem of antimicrobial resistance.
Innovations in Materials Science and Catalysis
The application of this compound is not confined to the biomedical field. In materials science, its unique properties are being exploited to create advanced materials with novel functionalities. The pyridine nitrogen atom, for example, provides a coordination site for metal ions, making it a valuable component in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.
The aldehyde group's reactivity is also being utilized in the development of new polymers and functional materials. For example, it can participate in condensation reactions to form larger polymeric structures. Additionally, derivatives of this compound are being explored for their potential use in the development of conductive polymers and other electronic materials.
A Hub for Interdisciplinary Collaboration
The diverse applications of this compound underscore its importance as a platform for interdisciplinary research. The synthesis of novel derivatives often requires the expertise of organic chemists, while the evaluation of their biological activity necessitates collaboration with pharmacologists, biochemists, and molecular biologists. nih.gov Similarly, the development of new materials based on this compound brings together materials scientists, chemists, and physicists.
The future of research on this compound is bright, with numerous opportunities for further exploration. The continued investigation of its derivatives is likely to yield new therapeutic agents, advanced materials, and a deeper understanding of fundamental chemical and biological processes. The inherent versatility of this compound ensures that it will remain a focal point of scientific inquiry for years to come.
Research Applications at a Glance
| Research Area | Specific Application | Key Findings & Potential |
| Medicinal Chemistry | Anticancer Agents | Serves as a scaffold for kinase inhibitors (e.g., dual FLT3/CDK2 inhibitors) with potential for targeted cancer therapy. mdpi.com |
| Antisickling Agents | Derivatives increase the oxygen affinity of hemoglobin, showing promise for the treatment of sickle cell disease. nih.govresearchgate.net | |
| Antimicrobial Agents | Used to synthesize compounds with potential antibacterial and antifungal properties. | |
| Materials Science | Advanced Materials | Acts as a building block for metal-organic frameworks (MOFs) and coordination polymers. |
| Polymer Chemistry | The aldehyde group allows for participation in polymerization reactions. | |
| Organic Synthesis | Chemical Building Block | A versatile intermediate for synthesizing complex molecules like Schiff bases and other bioactive compounds. |
Detailed Research Findings on Derivatives
| Derivative Type | Research Focus | Notable Outcome |
| Oxime Derivatives | Drug Development | The reaction of this compound with hydroxylamine (B1172632) hydrochloride yields oxime compounds that serve as scaffolds for new therapeutic agents targeting enzymes and receptors. |
| Pyridinylmethoxy-Methyl Esters | Sickle Cell Disease | Structural modifications, including the introduction of a methyl ester group, aim to enhance interactions with hemoglobin and improve the antisickling activity of the compounds. nih.gov |
| Oxindole-Based Derivatives | Cancer Therapy | Hybrid molecules incorporating the 4-(pyridin-3-ylmethoxy)phenyl group are being screened as potent and selective kinase inhibitors for cancer treatment. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
